2-Cyano-3-iodo-5-(trifluoromethyl)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis
The pyridine ring is a fundamental structural motif in organic chemistry, recognized for its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals. chemimpex.commdpi.com As an isostere of benzene (B151609), where one CH group is replaced by a nitrogen atom, pyridine maintains aromaticity while introducing a site of basicity and a dipole moment, which profoundly influences its chemical and physical properties. mdpi.com This nitrogen-bearing heterocycle is a "privileged scaffold," meaning it is consistently found in a diverse range of FDA-approved drugs and clinically useful agents. jst.go.jpmdpi.com
The utility of pyridine derivatives in organic synthesis is vast. They serve as versatile precursors for constructing more complex molecules due to the reactivity of the pyridine ring itself and the ability to introduce a wide variety of substituents. chemicalbook.com The nitrogen atom can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic profiles of drug molecules. chemicalbook.com Furthermore, the pyridine nucleus is found in essential natural compounds like vitamins (e.g., nicotinamide, pyridoxol) and alkaloids. chemimpex.com Its incorporation into drug candidates can enhance properties such as water solubility and bioavailability. researchgate.net The development of synthetic methods to create functionalized pyridines is a very active area of research, enabling chemists to design and produce novel compounds with tailored properties for various applications. nih.gov
Strategic Importance of Trifluoromethyl and Cyano Moieties in Molecular Design
The incorporation of trifluoromethyl (-CF3) and cyano (-CN) groups into organic molecules is a key strategy in modern drug design and materials science. mdpi.com These groups are valued for their ability to modulate a molecule's physicochemical and biological properties in predictable ways.
The trifluoromethyl group is one of the most important fluorine-containing moieties used in medicinal chemistry. chemicalbook.com Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a desirable feature in drug candidates. chemicalbook.comrsc.org Introducing a -CF3 group can significantly alter a compound's properties:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation, which can increase a drug's half-life. chemicalbook.com
Lipophilicity: The -CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cell membranes. chemicalbook.com
Binding Affinity: The high electronegativity of the fluorine atoms can lead to stronger interactions with biological targets, such as enzymes and receptors. chemicalbook.comrsc.org
Bioisosterism: It is often used as a bioisostere for other groups like methyl or chloro, allowing chemists to fine-tune steric and electronic properties. chemicalbook.comgoogle.com
The cyano group , or nitrile, is another functional group with broad applications in medicinal chemistry, with over 60 small-molecule drugs on the market containing this moiety. researchgate.net Its unique characteristics include:
Polarity and Geometry: The linear geometry and polarity of the -CN group allow it to fit into protein active sites and engage in various noncovalent interactions, including hydrogen bonding and dipolar interactions. researchgate.netprepchem.com
Electron-Withdrawing Nature: As a powerful electron-withdrawing group, it can significantly alter the electronic properties of a molecule. researchgate.net
Synthetic Versatility: The cyano group can be readily converted into other functional groups, such as carboxylic acids, amines, or amides, making it a valuable synthetic handle. iskweb.co.jp
Pharmacokinetic Improvement: It can be incorporated into molecules to improve their pharmacokinetic profiles, including water solubility. researchgate.net
The strategic placement of both a trifluoromethyl and a cyano group on a pyridine scaffold, as seen in 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine, creates a molecule with a rich electronic landscape and multiple points for synthetic modification.
| Functional Group | Chemical Formula | Key Properties | Role in Molecular Design |
|---|---|---|---|
| Trifluoromethyl | -CF3 | Strongly electron-withdrawing, high lipophilicity, metabolically stable | Enhances metabolic stability, membrane permeability, and target binding affinity. chemicalbook.com |
| Cyano (Nitrile) | -CN | Electron-withdrawing, polar, linear geometry, synthetically versatile | Improves pharmacokinetic profiles, participates in target binding, serves as a synthetic intermediate. researchgate.netiskweb.co.jp |
| Iodo | -I | Good leaving group, enables cross-coupling reactions | Acts as a handle for C-C, C-N, and C-O bond formation (e.g., Suzuki, Buchwald-Hartwig couplings). |
Positional and Substituent Effects in Halogenated and Trifluoromethylated Pyridines
The reactivity and properties of a substituted pyridine ring are heavily influenced by the nature and position of its substituents. In this compound, the interplay between the iodo, cyano, and trifluoromethyl groups creates a unique chemical profile.
The trifluoromethyl group is a strong electron-withdrawing group (-I effect) and deactivates the pyridine ring towards electrophilic substitution. amfluoro.com Its presence at the 5-position significantly lowers the electron density of the entire ring system. This deactivation can also influence the basicity of the pyridine nitrogen, making it less nucleophilic. The large electronegativity of the trifluoromethyl moiety can trigger intramolecular nucleophilic aromatic substitution reactions in certain contexts. jst.go.jp
The cyano group at the 2-position also exerts a strong electron-withdrawing effect through both inductive (-I) and resonance (-M) effects. Its placement ortho to the nitrogen atom further decreases the ring's electron density.
The iodine atom at the 3-position is the most significant site for synthetic modification. Halogen atoms on pyridine rings are common handles for transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br or C-Cl bonds, making this compound particularly reactive in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the straightforward introduction of a wide variety of aryl, alkyl, and amino groups at this position.
The combined electronic effects of the -CF3 and -CN groups make the pyridine ring highly electron-deficient. This enhances the electrophilicity of the carbon atoms in the ring, particularly those bearing a halogen. Consequently, the iodine at the 3-position is highly susceptible to nucleophilic aromatic substitution, in addition to its utility in cross-coupling chemistry. The synthesis of related trifluoromethylpyridines often involves methods like chlorine/fluorine exchange on a trichloromethylpyridine precursor or building the ring from a trifluoromethyl-containing fragment. nih.gov Direct introduction of a trifluoromethyl group onto a pyridine ring can also be achieved using reagents like trifluoromethyl copper, which readily react with iodopyridines. nih.gov
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Cyano (-CN) | 2 | Strongly electron-withdrawing (-I, -M) | Deactivates the ring; enhances electrophilicity of ring carbons. |
| Iodo (-I) | 3 | Weakly deactivating (-I), weakly donating (+M) | Provides a reactive site for cross-coupling and nucleophilic substitution reactions. |
| Trifluoromethyl (-CF3) | 5 | Strongly electron-withdrawing (-I) | Strongly deactivates the ring; lowers basicity of the nitrogen atom. amfluoro.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3IN2/c8-7(9,10)4-1-5(11)6(2-12)13-3-4/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKHBZQDSXOHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Cyano 3 Iodo 5 Trifluoromethyl Pyridine
Regioselective Introduction of the Iodine Substituent
Achieving the precise installation of an iodine atom at the C3 position of the 5-(trifluoromethyl)pyridine scaffold is a significant synthetic challenge. The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the trifluoromethyl group, dictates the feasible reaction pathways. Several methodologies have been developed to overcome these challenges and achieve the desired regioselectivity.
Electrophilic Iodination of Pyridine Derivatives
Direct electrophilic aromatic substitution on pyridine is generally difficult due to the ring's low π-nucleophilicity. chemrxiv.orgnih.gov Such reactions often require harsh conditions, including the use of strong Lewis or Brønsted acids at elevated temperatures, which can lead to mixtures of regioisomers. nih.gov However, despite these challenges, electrophilic halogenation of pyridine tends to favor substitution at the 3-position. chemrxiv.orgnih.gov
For a substrate like 2-cyano-5-(trifluoromethyl)pyridine, the combined electron-withdrawing effects of the cyano and trifluoromethyl groups further deactivate the ring towards electrophilic attack. Nevertheless, specialized iodinating systems can be employed. A common approach involves the use of molecular iodine in the presence of a strong oxidizing agent.
| Reagent System | Substrate Example | Position of Iodination | Yield |
| I₂ / Oxidant | Substituted Pyridines | C3 and C5 | Variable |
| KIO₃/KI/AcOH/H₂SO₄ | 2-Aminopyridines | C3 or C5 | 52-86% pskgu.ru |
| NIS / Acid | 3-Substituted Pyridines | C3 | Moderate to Good nih.gov |
This table presents examples of electrophilic iodination on pyridine derivatives, illustrating typical conditions and outcomes. Data is based on analogous systems.
One strategy to facilitate C3-iodination is a ring-opening, halogenation, and ring-closing sequence. This method temporarily transforms the electron-deficient pyridine into a more reactive azatriene intermediate (a Zincke imine), which can undergo regioselective halogenation under mild conditions with reagents like N-iodosuccinimide (NIS). chemrxiv.orgnih.gov
Halogen-Metal Exchange Reactions and Subsequent Iodination
Halogen-metal exchange is a powerful and widely used method for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This reaction is typically very fast and kinetically controlled, with exchange rates following the trend I > Br > Cl. wikipedia.org To introduce an iodine at the C3 position, one would typically start with a precursor bearing a different halogen, such as bromine, at that same position (e.g., 3-bromo-2-cyano-5-(trifluoromethyl)pyridine).
The reaction involves treating the halo-precursor with an organometallic reagent, most commonly an organolithium like n-butyllithium or tert-butyllithium, at low temperatures. This generates a transient pyridyl-lithium species, which can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom with high precision. znaturforsch.com
Reaction Scheme:
Halogen-Metal Exchange: 3-Bromo-Pyridine-R + n-BuLi → 3-Lithio-Pyridine-R + n-BuBr
Iodination: 3-Lithio-Pyridine-R + I₂ → 3-Iodo-Pyridine-R + LiI
The careful control of reaction temperature is crucial to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring or the cyano group. znaturforsch.com
Conversion of Pre-functionalized Pyridines to Iodo Derivatives
Another effective strategy involves introducing the iodine atom by transforming a pre-existing functional group at the C3 position. This approach circumvents the challenges of direct C-H activation or halogenation on a deactivated ring.
A common precursor is a 3-aminopyridine (B143674) derivative. The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid), which is then subjected to a Sandmeyer-type reaction with an iodide salt, such as potassium iodide (KI), to yield the 3-iodo derivative.
| Precursor | Reagents | Product | Typical Yield |
| 3-Aminopyridine | 1. NaNO₂, H₂SO₄2. KI | 3-Iodopyridine (B74083) | Moderate |
| 3-Iodo-5-(trifluoromethyl)pyridin-2-ol | POCI₃ or POBr₃ | 2-Halo-3-iodo-5-(trifluoromethyl)pyridine | Good |
This table shows examples of converting pre-functionalized pyridines to iodo derivatives, a key step in multi-step syntheses.
Additionally, functional group interconversion can be used. For instance, a compound like 3-iodo-5-(trifluoromethyl)pyridin-2-ol, which exists in tautomeric equilibrium with the pyridinone form, can serve as a precursor. uni.lu The hydroxyl group can be converted into a better leaving group, such as a triflate, or replaced with a halogen like chlorine or bromine using reagents like phosphorus oxychloride (POCl₃). This halo-derivative can then be used in subsequent reactions.
Strategies for Cyano Group Incorporation at the C2 Position
The introduction of a cyano group at the C2 position of a 3-iodo-5-(trifluoromethyl)pyridine (B1323149) core is typically achieved via substitution of a suitable leaving group. The electron-withdrawing nature of the ring nitrogen makes the C2 and C4 positions particularly susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution with Cyanide Sources
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the cyano group at the C2 position. libretexts.orgnih.gov The reaction requires a precursor with a good leaving group, such as a halogen (F, Cl, Br), at the C2 position. Fluorine is often the best leaving group in SNAr reactions on electron-deficient rings. nih.gov
A patented method for the synthesis of a closely related compound, 2-cyano-3-chloro-5-trifluoromethylpyridine, involves a two-step process starting from 2,3-dichloro-5-(trifluoromethyl)pyridine. google.com First, a selective fluorine-exchange reaction at the C2 position yields 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine. This intermediate then undergoes an SNAr reaction with a cyanide source to give the final product. google.com This demonstrates the viability of this pathway for the synthesis of the target iodo-analogue.
| Leaving Group (at C2) | Cyanide Source | Solvent | Conditions | Product |
| -F | NaCN or KCN | DMSO, DMF | Moderate Temperature | 2-Cyanopyridine (B140075) |
| -Cl | NaCN or KCN | DMSO, DMF | Higher Temperature | 2-Cyanopyridine |
This interactive data table illustrates typical conditions for the SNAr cyanation of 2-halopyridines.
The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF, which can solvate the cation of the cyanide salt (e.g., NaCN or KCN) and enhance the nucleophilicity of the cyanide anion. taylorandfrancis.com
Transition Metal-Catalyzed Cyanation Reactions
Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for installing a cyano group. Palladium, nickel, and copper catalysts are most commonly employed for the cyanation of aryl and heteroaryl halides. taylorandfrancis.comstackexchange.com This method is particularly useful when the leaving group at the C2 position is less reactive under SNAr conditions (e.g., Cl, Br, or I).
The Rosenmund-von Braun reaction, which traditionally uses copper(I) cyanide (CuCN) at high temperatures, is a classic example. stackexchange.com More modern methods utilize palladium or nickel catalysts with various cyanide sources, including less toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). unipr.it These catalyzed reactions often proceed under milder conditions and with greater functional group tolerance compared to traditional methods.
| Catalyst System | Cyanide Source | Substrate | Yield |
| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | Aryl Bromides/Chlorides | Good to Excellent |
| NiCl₂ / dppf / Zn | Zn(CN)₂ | Heteroaryl Chlorides | Good |
| CuCN | - | Aryl Iodides | Good |
This table summarizes various transition metal-catalyzed cyanation systems applicable to the synthesis of aryl and heteroaryl nitriles.
For the synthesis of 2-cyano-3-iodo-5-(trifluoromethyl)pyridine, this would involve a starting material such as 2-bromo-3-iodo-5-(trifluoromethyl)pyridine. The choice of catalyst and ligand is critical to achieve selective reaction at the C2-bromo position without affecting the C3-iodo position.
Indirect Routes via Carboxylic Acid or Amide Derivatives
An indirect yet powerful method for introducing the 2-cyano group onto the pyridine ring involves the chemical transformation of a carboxylic acid or, more commonly, a primary amide precursor. This strategy can be particularly useful when direct cyanation is challenging or incompatible with other functional groups present on the ring. The synthesis proceeds via the dehydration of a pyridine-2-carboxamide intermediate.
This dehydration reaction is a standard method for nitrile synthesis and can be accomplished using various dehydrating agents. The choice of reagent is critical to ensure high yield and compatibility with the iodo and trifluoromethyl substituents.
Key dehydrating agents and conditions include:
Phosphorus Pentoxide (P₂O₅): A strong and commonly used reagent for this transformation. researchgate.net
Cyanuric Chloride/N,N-disubstituted Formamide: This system, particularly with N,N-dimethylformamide (DMF), offers a milder alternative to traditional strong dehydrating agents, proceeding under gentle reaction conditions to afford high yields of the corresponding nitriles. researchgate.net
Trifluoroacetic Anhydride (TFAA): Often used in combination with a base, TFAA can effectively dehydrate primary amides.
The precursor, 3-iodo-5-(trifluoromethyl)pyridine-2-carboxamide, could theoretically be synthesized from its corresponding carboxylic acid (3-iodo-5-(trifluoromethyl)pyridine-2-carboxylic acid), which in turn might be accessible through the hydrolysis of a 2-cyanopyridine derivative. google.com This cyclic approach underscores the synthetic utility of carboxylic acid and amide intermediates in the strategic manipulation of functional groups on the pyridine core.
| Dehydrating Agent | Typical Conditions | Reference |
|---|---|---|
| Phosphorus Pentoxide (P₂O₅) | Heating in an inert solvent | researchgate.net |
| Cyanuric Chloride / DMF | Mild conditions, often at or slightly above room temperature | researchgate.net |
| Trifluoroacetic Anhydride (TFAA) | Inert solvent, often with a pyridine or triethylamine (B128534) base | thieme-connect.de |
| Thionyl Chloride (SOCl₂) | Refluxing in an inert solvent | - |
Methodologies for Trifluoromethyl Group Installation
The introduction of a trifluoromethyl (-CF₃) group onto a pyridine ring is a crucial step in the synthesis of many modern pharmaceuticals and agrochemicals due to the unique electronic properties it imparts. nih.gov Several distinct strategies have been developed for this purpose. nih.govjst.go.jp
Direct C-H trifluoromethylation involves the substitution of a hydrogen atom on the pyridine ring with a -CF₃ group. While conceptually straightforward, achieving high regioselectivity can be a significant challenge.
Radical Trifluoromethylation: This approach often yields a mixture of 2-, 3-, and 4-trifluoromethylated isomers, limiting its synthetic utility for specific substitution patterns. researchgate.net
Position-Selective Methods: More advanced methods have been developed to control the position of trifluoromethylation. One such strategy involves the nucleophilic activation of the pyridine ring through hydrosilylation, creating an enamine-like intermediate that can then react with an electrophilic trifluoromethylating agent with high selectivity for the 3-position. researchgate.netchemrxiv.org Another approach uses the formation of N-oxide or N-alkyl pyridinium (B92312) salts to activate the ring for subsequent nucleophilic trifluoromethylation. researchgate.netresearchgate.net
Cross-Coupling with Iodopyridines: A widely used method involves the copper-catalyzed trifluoromethylation of a halopyridine, typically an iodopyridine. nih.gov Reagents such as (trifluoromethyl)trimethylsilane (B129416) (the Ruppert-Prakash reagent) in the presence of a copper(I) source can effectively convert a C-I bond to a C-CF₃ bond. researchgate.net For the synthesis of the target molecule, this would involve trifluoromethylating a 3-iodo- or 5-iodopyridine precursor.
An alternative to functionalizing a pre-existing pyridine ring is to construct the ring from smaller, acyclic precursors where one of the components already contains the trifluoromethyl group. This "building block" approach often provides excellent control over the final substitution pattern. nih.govresearchoutreach.org
Bohlmann-Rahtz Pyridine Synthesis: This heteroannulation reaction can be adapted to produce trifluoromethylpyridines. For example, the reaction of trifluoromethyl-α,β-ynones with β-enamino esters or ketones can yield highly substituted trifluoromethylpyridine derivatives. nih.gov
Cyclocondensation Reactions: Various condensation strategies are employed. The reaction of trifluoromethyl-β-diketones (e.g., trifluoroacetylacetone) or their derivatives with compounds like cyanothioacetamide can lead to the formation of pyridinethiones bearing both cyano and trifluoromethyl groups, which serve as versatile intermediates for further elaboration. researchgate.net Many industrial syntheses of agrochemicals containing a 5-(trifluoromethyl)pyridine moiety rely on the cyclocondensation of key trifluoromethylated building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov
The most prevalent industrial method for producing trifluoromethylarenes and -heterocycles is the halogen exchange (Halex) reaction. nih.govjst.go.jp This method does not install the -CF₃ group directly but rather converts a trichloromethyl (-CCl₃) group into a -CF₃ group.
The process typically involves two main stages:
Chlorination: A methylpyridine (picoline) precursor is exhaustively chlorinated on the methyl group using reagents like chlorine gas under UV irradiation or radical initiators to form a trichloromethylpyridine. For instance, 3-picoline can be converted to intermediates like 2,3-dichloro-5-(trichloromethyl)pyridine. nih.gov
Fluorination: The trichloromethyl group is then converted to a trifluoromethyl group using a fluorinating agent. Anhydrous hydrogen fluoride (B91410) (HF) is commonly used in the vapor phase at high temperatures over a catalyst. nih.gov Alternatively, reagents like antimony trifluoride (SbF₃), often with a catalytic amount of SbCl₅ (the Swarts reaction), can be employed. jst.go.jp
This methodology is the cornerstone for the large-scale production of key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and 2,3-dichloro-5-(trifluoromethyl)pyridine, which are precursors to numerous commercial products. nih.govnih.gov
| Methodology | Description | Key Features | Reference |
|---|---|---|---|
| Direct C-H Trifluoromethylation | Substitution of a C-H bond with a CF₃ group. | Atom-economical; regioselectivity can be a challenge. | researchgate.netchemrxiv.org |
| Pyridine Ring Construction | Synthesis of the pyridine ring from acyclic CF₃-containing precursors. | Excellent control of substituent placement; versatile. | nih.govnih.gov |
| Chlorine/Fluorine Exchange | Conversion of a -CCl₃ group to a -CF₃ group via fluorination. | Most common industrial method; suitable for large-scale synthesis. | nih.govjst.go.jp |
Convergent Synthesis Approaches for Polysubstituted Pyridines
Constructing a polysubstituted pyridine like this compound often relies on a convergent approach where the functional groups are introduced in a carefully planned sequence to ensure correct regiochemistry and avoid undesirable side reactions.
A sequential functionalization strategy is a logical and commonly employed route for assembling complex pyridines. A plausible synthetic pathway for this compound would likely begin with a pyridine ring already bearing the trifluoromethyl group, as this moiety is often the most challenging to install selectively.
A hypothetical, yet chemically sound, sequence could be as follows:
Starting Material Selection: The synthesis could commence with a commercially available or readily synthesized precursor such as 2-chloro-5-(trifluoromethyl)pyridine or 2-bromo-5-(trifluoromethyl)pyridine. These are often produced via the Halex method from 3-picoline. nih.gov
Introduction of the Cyano Group: The 2-halo substituent can be displaced by a cyanide source in a nucleophilic aromatic substitution reaction. Common cyanating agents include copper(I) cyanide (Rosenmund-von Braun reaction) or potassium/sodium cyanide, sometimes with phase-transfer catalysts or in polar aprotic solvents. google.com This would yield 2-cyano-5-(trifluoromethyl)pyridine.
Regioselective Iodination: The final step is the introduction of the iodine atom at the 3-position. The pyridine ring, being electron-deficient, is generally resistant to electrophilic substitution. However, the existing substituents can direct the incoming electrophile. Alternatively, a more reliable method would be directed ortho-metalation. The nitrogen atom of the pyridine ring or the existing cyano group can direct a strong base (like lithium diisopropylamide, LDA) to deprotonate the C3 position selectively. The resulting lithiated intermediate can then be quenched with an electrophilic iodine source (e.g., I₂ or 1,2-diiodoethane) to install the iodine atom regioselectively at the desired position.
This step-by-step installation of functional groups allows for precise control over the final structure, leveraging established and predictable reaction patterns in pyridine chemistry. One-pot procedures combining iodination and cyanation have also been developed for other heterocyclic systems and could potentially be adapted.
Multi-component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. wikipedia.org While a direct, one-pot MCR for this compound is not prominently documented, the principles of pyridine synthesis through MCRs can be applied to conceptualize a potential pathway.
One of the most established MCRs for pyridine synthesis is the Kröhnke reaction, which traditionally involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.org A variation of this reaction has been successfully employed for the synthesis of 2-trifluoromethyl pyridines. researchgate.netresearchgate.net This specific multicomponent approach utilizes 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, various chalcones, and ammonium acetate. researchgate.net The reaction proceeds through a cascade of events initiated by a 1,4-Michael addition, followed by intramolecular additions and eliminations to construct the pyridine ring. researchgate.net
Adapting this strategy for this compound would require the careful selection of precursors that bear the necessary iodo and cyano functionalities, or precursors that can be easily converted to these groups. A hypothetical MCR could involve the components detailed in the table below.
Table 1: Hypothetical Multi-component Reaction Components
| Component Role | Proposed Reactant | Rationale |
|---|---|---|
| Trifluoromethyl Source | 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium salt | Provides the C6 and CF3 group at the C5 position of the final pyridine ring. |
| C2-C3 Bond Source | An α,β-unsaturated carbonyl compound bearing an iodine atom at the β-position (e.g., a β-iodo-α,β-unsaturated ketone or aldehyde). | Introduces the iodine at the C3 position. |
| C4 and Nitrogen Source | A reagent that can provide the C4 atom and the ring nitrogen, potentially incorporating the cyano group, such as cyanoacetamide or malononitrile (B47326) in the presence of ammonium acetate. | Serves as the nitrogen source and introduces the cyano group at the C2 position. |
The primary challenge in such an MCR would be managing the regioselectivity and the compatibility of the various functional groups under the reaction conditions. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the intermediates, which can sometimes lead to alternative reaction pathways, such as the formation of 3-trifluoromethyl aniline (B41778) derivatives under Kröhnke conditions.
Optimization of Synthetic Protocols for Enhanced Selectivity and Yield
Given the complexity of a single-step MCR, a more practical approach often involves a stepwise synthesis where each step is optimized for maximum yield and selectivity. The synthesis of analogous compounds, such as 2-cyano-3-chloro-5-trifluoromethylpyridine, provides a valuable template for optimizing the synthesis of the iodo-derivative. google.com A common synthetic route involves the functionalization of a pre-existing trifluoromethylpyridine core.
A key transformation in this synthesis is the introduction of the cyano group, typically via nucleophilic substitution of a halogen atom. researchgate.net Patent literature describes a two-step process starting from 2,3-dichloro-5-trifluoromethylpyridine. The first step is a selective fluorination at the 2-position, followed by a cyanation reaction to replace the newly introduced fluorine atom. google.com
Step 1: Selective Halogen Exchange (Fluorination) The initial substrate, 2,3-dichloro-5-trifluoromethylpyridine, is subjected to a fluorination reaction. Optimization of this step involves screening various fluorinating agents, catalysts, and solvents to achieve high selectivity for the 2-position.
Step 2: Cyanation The resulting 2-fluoro-3-chloro-5-trifluoromethylpyridine is then converted to the final product via a cyanation reaction. The optimization of this step is crucial for achieving high yields and purity. Key parameters include the choice of the cyaniding reagent, the phase-transfer catalyst, the solvent, and the reaction temperature and duration. beilstein-journals.orgnih.gov The use of phase-transfer catalysts is common in such reactions to facilitate the interaction between the inorganic cyanide salt and the organic substrate. google.com
The table below summarizes experimental data from the synthesis of the analogous chloro-compound, highlighting the impact of different catalysts and solvents on the reaction outcome. google.com This data serves as a strong starting point for optimizing the synthesis of this compound from a corresponding 2-fluoro-3-iodo-5-(trifluoromethyl)pyridine (B1388588) precursor.
Table 2: Optimization of the Cyanation Reaction for a Halogenated Pyridine Precursor
| Catalyst | Cyaniding Reagent | Solvent | Temperature (°C) | Time (h) | Yield/Purity |
|---|---|---|---|---|---|
| Benzyltriethylammonium chloride | 30% Sodium Cyanide | Dichloroethane | 20 | 10 | 96.1% (Purity) |
| Tetrabutylammonium bromide | Potassium Cyanide | Toluene | 30 | 8 | High |
| Methyl trioctyl ammonium chloride | Sodium Cyanide | Dichloromethane | 25 | 12 | High |
| None | Sodium Cyanide | N,N-Dimethylformamide | 50 | 15 | Moderate |
For the synthesis of the target iodo-compound, a similar optimization process would be necessary. The introduction of iodine onto the pyridine ring can be achieved through various methods, such as electrophilic iodination using iodine and an oxidizing agent or a Lewis acid catalyst, if the position is activated. nih.gov Alternatively, a Sandmeyer-type reaction on an amino-substituted pyridine precursor could be employed. Each of these steps would require careful optimization of reagents, catalysts, temperature, and reaction time to maximize the yield and ensure the high regioselectivity required for the final product.
Reactivity Profile and Derivatization Strategies of 2 Cyano 3 Iodo 5 Trifluoromethyl Pyridine
Transformations Involving the Iodine Moiety
The carbon-iodine bond is the most labile site for many synthetic transformations, serving as a versatile anchor for introducing new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. The high reactivity of the C-I bond in 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine makes it an excellent substrate for these transformations.
Suzuki Coupling: The Suzuki reaction creates carbon-carbon bonds by coupling an organoboron compound with a halide. organic-chemistry.org For substrates like 3-iodopyridine (B74083), this reaction is effective for introducing aryl or vinyl groups. The reaction typically employs a palladium(0) catalyst, generated in situ from a precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand, in the presence of a base to activate the boronic acid. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The Sonogashira reaction has been successfully applied to functionalize iodo-pyridines, including those with other electron-withdrawing groups. For instance, the coupling of 2-amino-3-iodo-5-nitropyridine with terminal alkynes proceeds using PdCl₂(PPh₃)₂ and CuI as the catalytic system. mdpi.com Given the high reactivity of aryl iodides, these couplings can often be carried out under mild conditions, sometimes at room temperature. wikipedia.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination. wikipedia.org This method has been used to functionalize various heterocyclic halides, including 3-iodopyridine derivatives. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgorganic-chemistry.org The choice of ligand is critical and has been extensively developed to accommodate a wide range of substrates. libretexts.org The reaction is effective for various heteroaryl halides, and 3-iodopyridine has been shown to undergo amination to afford the corresponding 3-aminopyridine (B143674) derivative in high yield. nih.gov
Table 1: Typical Conditions for Cross-Coupling Reactions of Aryl Iodides This table presents generalized conditions and common catalysts for the respective reactions.
| Reaction | Catalyst / Ligand | Base | Solvent | Coupling Partner |
|---|---|---|---|---|
| Suzuki | Pd(OAc)₂ or Pd₂(dba)₃ / PPh₃, PCy₃, or SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O | Aryl/Vinyl Boronic Acid or Ester |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | THF, DMF | Terminal Alkyne |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkene |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ / BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Primary/Secondary Amine |
Nucleophilic Aromatic Substitution at the Iodinated Position
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those that are electron-deficient. libretexts.org However, the regioselectivity on pyridine (B92270) rings is highly dependent on the position of the leaving group. SNAr reactions on pyridines proceed through a high-energy anionic intermediate (a Meisenheimer complex). stackexchange.comechemi.com This intermediate is significantly stabilized when the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com This occurs when the nucleophile attacks at the C-2 ("ortho") or C-4 ("para") positions relative to the ring nitrogen. stackexchange.com
For this compound, the leaving group (iodide) is at the C-3 ("meta") position. Nucleophilic attack at this site does not allow for resonance stabilization of the negative charge onto the pyridine nitrogen. stackexchange.com Consequently, the intermediate formed from C-3 attack is considerably less stable, making the SNAr pathway at this position kinetically disfavored under standard conditions. While the attached cyano and trifluoromethyl groups are strongly electron-withdrawing and activate the ring towards nucleophilic attack in general, direct displacement of the 3-iodo group via a classical SNAr mechanism is not a commonly observed or efficient reaction pathway.
Metalation and Directed Lithiation Strategies
Metalation strategies provide a powerful route to functionalize aromatic and heteroaromatic rings by generating a nucleophilic organometallic species that can react with various electrophiles. Two primary pathways are relevant: directed ortho-metalation (DoM) and metal-halogen exchange.
Directed ortho-Metalation (DoM): DoM involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.orgbaranlab.org The DMG coordinates to the lithium cation, positioning the base to abstract the adjacent proton. baranlab.org In the subject molecule, potential DMGs include the pyridine nitrogen and the cyano group. However, the most reactive site towards organolithium reagents is the carbon-iodine bond.
Metal-Halogen Exchange: This is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic species. wikipedia.org Lithium-halogen exchange is an extremely fast and common reaction, particularly for aryl iodides and bromides. wikipedia.orgharvard.edu The rate of exchange typically follows the trend I > Br > Cl. princeton.edu For this compound, treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would overwhelmingly favor lithium-iodine exchange at the C-3 position. This reaction proceeds much faster than the deprotonation of any of the ring C-H protons. The resulting 2-Cyano-3-lithio-5-(trifluoromethyl)pyridine is a potent nucleophile that can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C-3 position. This two-step sequence of lithium-halogen exchange followed by electrophilic quench is a robust and highly regioselective strategy for the derivatization of this scaffold.
Chemical Transformations of the Cyano Group
The cyano group at the C-2 position serves as a versatile precursor to other important functional groups, primarily carboxylic acids, amides, and amines.
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of nitriles is a classic transformation that can yield either an amide or a carboxylic acid, depending on the reaction conditions. umich.edu The reaction can be catalyzed by either acid or base.
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. lumenlearning.com The initial product is an amide, which can be isolated under controlled conditions. More vigorous acidic conditions (e.g., concentrated strong acid, elevated temperatures) will lead to the further hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.com
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com Similar to the acid-catalyzed route, an amide is formed as an intermediate, which can be further hydrolyzed to a carboxylate salt upon heating in a strong basic solution. chemistrysteps.com Care must be taken when applying harsh hydrolytic conditions to this compound, as the trifluoromethyl group can be sensitive to strong, hot basic solutions, and other side reactions could potentially occur.
Reduction to Aminomethyl Derivatives
The cyano group can be readily reduced to a primary aminomethyl group (-CH₂NH₂), a valuable functional group in pharmaceutical chemistry. Catalytic hydrogenation is the most common method for this transformation. A close analog, 3-chloro-2-cyano-5-trifluoromethylpyridine, has been successfully reduced to 2-aminomethyl-3-chloro-5-trifluoromethylpyridine. google.com The reaction is typically carried out using a palladium on charcoal (Pd/C) catalyst under an atmosphere of hydrogen gas. google.com The presence of acid, such as hydrochloric acid, is often included to prevent side reactions and to form the hydrochloride salt of the product, which can aid in purification. This process is highly efficient, affording the desired product in excellent yields. google.com A key consideration for the iodo-containing substrate is the potential for a competing dehalogenation reaction (hydrogenolysis of the C-I bond), which is generally more facile than the corresponding C-Cl bond cleavage. Optimization of reaction conditions, such as catalyst loading, pressure, and temperature, would be crucial to maximize the yield of the desired aminomethyl derivative while minimizing the loss of the iodine atom.
Table 2: Conditions for the Reduction of a 2-Cyano-3-halopyridine Analog Data based on the reduction of 3-chloro-2-cyano-5-trifluoromethylpyridine. google.com
| Parameter | Condition |
|---|---|
| Substrate | 3-chloro-2-cyano-5-trifluoromethylpyridine |
| Catalyst | 5% Palladium on Charcoal (Pd/C) |
| Reagent | Hydrogen (H₂) |
| Pressure | 1 atmosphere |
| Solvent | Methanol |
| Additive | Concentrated Hydrochloric Acid |
| Temperature | 20 °C |
| Yield | 95-97% (as hydrochloride salt) |
Cycloaddition Reactions (e.g., Tetrazole Formation)
The cyano group at the C2 position of this compound serves as a versatile handle for cycloaddition reactions, most notably in the formation of tetrazole rings. The synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of an azide (B81097) source with a nitrile is a well-established and powerful transformation in medicinal chemistry. researchgate.netnih.gov Tetrazoles are recognized as bioisosteres of carboxylic acids, offering improved metabolic stability and other favorable physicochemical properties. nih.gov
The reactivity of the nitrile group in this cycloaddition is highly dependent on its electronic environment. The reaction is significantly accelerated when the nitrile is substituted with electron-withdrawing groups. nih.gov In the case of this compound, the cyano group is attached to a pyridine ring that is heavily substituted with three potent electron-withdrawing groups: the trifluoromethyl group at C5, the iodo group at C3, and the pyridine nitrogen itself. This cumulative electron-withdrawing effect renders the nitrile carbon highly electrophilic and thus exceptionally activated for nucleophilic attack by an azide anion, facilitating a rapid and efficient cycloaddition.
The reaction can be carried out using various azide sources, including sodium azide, in the presence of a Lewis acid or transition metal catalyst to further activate the nitrile moiety. nih.govgoogle.com The resulting product would be a novel pyridyl-substituted tetrazole, a scaffold with significant potential in drug discovery.
Table 1: Representative Conditions for Catalytic Tetrazole Formation from Organonitriles
| Entry | Nitrile Substrate | Azide Source | Catalyst / Additive | Solvent | Temp (°C) | Yield (%) | Citation |
|---|---|---|---|---|---|---|---|
| 1 | Benzonitrile | NaN₃ | Co(II)-complex (1 mol%) | DMSO | 110 | 99 | nih.gov |
| 2 | Acrylonitrile | NaN₃ | Co(II)-complex (1 mol%) | DMSO | 110 | 91 | nih.gov |
| 3 | Aromatic Nitriles | NaN₃ | Trialkyltin halide / Base | - | - | High | google.com |
| 4 | Malononitrile (B47326) | NaN₃ | Co(II)-complex (1 mol%) | DMSO | 110 | 89 | nih.gov |
Reactions Influenced by the Trifluoromethyl Group
Electronic Effects on Pyridine Ring Reactivity
The trifluoromethyl (-CF₃) group at the C5 position exerts a profound influence on the electronic landscape and reactivity of the pyridine ring. The -CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry, primarily through a powerful inductive effect (-I). nih.gov This effect is compounded by the presence of the electron-withdrawing iodo and cyano substituents, as well as the inherent electron-deficient nature of the pyridine ring. nih.govimperial.ac.uk
This severe electron deficiency has several key consequences for the molecule's reactivity:
Deactivation towards Electrophilic Aromatic Substitution: The pyridine ring is rendered highly unreactive towards classical electrophilic substitution reactions (e.g., nitration, halogenation). The electron-poor nature of the ring strongly repels incoming electrophiles.
Activation towards Nucleophilic Aromatic Substitution: Conversely, the ring is strongly activated for nucleophilic aromatic substitution (SNAr). The C4 and C6 positions, which are ortho and para to the trifluoromethyl group, are particularly activated sites for attack by nucleophiles. The iodine atom at C3 also becomes a potential leaving group for SNAr reactions.
Increased Acidity of C-H Bonds: The inductive pull of the -CF₃ group increases the acidity of the remaining C-H protons on the ring (at C4 and C6), making them more susceptible to deprotonation by strong bases.
Modulation of Metal Complex Properties: When used as a ligand, the electron-withdrawing nature of the substituted pyridine can significantly impact the electronic properties of a coordinated metal center. Studies have shown that electron-withdrawing groups on pyridine ligands lead to more electron-deficient and reactive metal complexes. nih.govnih.gov
The electronic impact of substituents can be quantified using Hammett parameters (σ), which measure the electron-donating or electron-withdrawing influence of a substituent on a benzene (B151609) ring. While values for pyridine vary, the relative effects are comparable.
Table 2: Hammett Parameters (σₚ) of Common Substituents
| Substituent | Hammett Parameter (σₚ) | Electronic Effect |
|---|---|---|
| -N(CH₃)₂ | -0.83 | Strong Electron-Donating |
| -OCH₃ | -0.27 | Electron-Donating |
| -CH₃ | -0.17 | Weak Electron-Donating |
| -H | 0.00 | Neutral |
| -I | +0.18 | Weak Electron-Withdrawing |
| -Cl | +0.23 | Electron-Withdrawing |
| -CF₃ | +0.54 | Strong Electron-Withdrawing |
| -CN | +0.66 | Strong Electron-Withdrawing |
| -NO₂ | +0.78 | Very Strong Electron-Withdrawing |
C-H Activation and Functionalization Adjacent to Trifluoromethyl
The this compound molecule possesses C-H bonds at the C4 and C6 positions, both of which are adjacent to the powerful electron-withdrawing trifluoromethyl group. The strong inductive effect of the -CF₃ group significantly increases the kinetic and thermodynamic acidity of these protons. This enhanced acidity makes the C4 and C6 positions prime targets for deprotonation by strong bases, a process known as metalation.
This strategy is central to Directed ortho Metalation (DoM), where a directing metalation group (DMG) coordinates to an organolithium reagent, guiding deprotonation to an adjacent position. wikipedia.orgbaranlab.orgorganic-chemistry.org While the -CF₃ group is not a classical chelating DMG, its potent ability to acidify neighboring C-H bonds can facilitate regioselective lithiation, particularly in such an electron-poor system. uwindsor.ca
Once the aryllithium or related organometallic species is formed at C4 or C6, it can be trapped with a wide variety of electrophiles, allowing for the introduction of new functional groups. This pathway enables the synthesis of diverse derivatives that would be inaccessible through other means. Potential functionalizations include:
Alkylation (with alkyl halides)
Hydroxylation (with O₂)
Carboxylation (with CO₂)
Borylation (with borate (B1201080) esters), setting the stage for subsequent Suzuki cross-coupling reactions.
Functionalization of the Pyridine Nucleus
Regioselective C-H Functionalization
The choice of catalyst and reaction conditions can precisely control which position is functionalized. For instance, different catalytic systems involving palladium, rhodium, or iridium can direct arylation, alkenylation, or alkylation to specific sites on the pyridine ring. nih.gov The inherent electronic bias of the substrate, with activated C4 and C6 positions, combined with catalyst control, provides a powerful toolkit for derivatization.
Strategies for achieving regioselectivity often rely on:
Innate Electronic Preference: As discussed, the electron-deficient nature of the ring directs nucleophilic and radical species towards the C4 and C6 positions. nih.gov
Transition Metal Catalysis: Catalytic cycles involving oxidative addition, concerted metalation-deprotonation (CMD), or electrophilic palladation can be tuned to favor one site over another. mdpi.com
Transient Directing Groups: This strategy involves the temporary installation of a directing group that guides a metal catalyst to a specific C-H bond, followed by its automatic removal under the reaction conditions.
Table 3: Selected Methods for Regioselective C-H Functionalization of Pyridine Derivatives
| Position | Functionalization | Catalyst System | Strategy | Citation |
|---|---|---|---|---|
| C2 | Trifluoromethylation | Ag₂CO₃ | N-Methylpyridinium Salt Activation | researchgate.net |
| C3 | Trifluoromethylation | B(C₆F₅)₃ / Togni Reagent | Nucleophilic Activation via Hydrosilylation | elsevierpure.comchemrxiv.orgresearchgate.netacs.org |
| C3/C5 | Alkenylation | [Ru(p-cymene)Cl₂]₂ | Directing Group (Pivalamide) | nih.gov |
| C4 | Borylation | [Ir(cod)(OMe)]₂ | Steric-Controlled Borylation | nih.gov |
Exploiting the Pyridine Nitrogen for Further Derivatization
The lone pair of electrons on the pyridine nitrogen atom is a key feature that can be exploited to modulate the reactivity of the entire heterocyclic system. Two primary strategies for derivatization at the nitrogen are N-alkylation and N-oxidation.
N-Alkylation to Form Pyridinium (B92312) Salts: Treatment of the pyridine with an alkylating agent, such as iodomethane, would convert the neutral molecule into a positively charged N-methylpyridinium salt. researchgate.net This transformation has a dramatic effect on the ring's electronics, making it exceptionally electron-deficient. The positive charge strongly enhances the acidity of all ring protons and further activates the ring towards nucleophilic attack. This N-activation strategy has been successfully employed to achieve highly regioselective C-H functionalization of pyridines. researchgate.net
N-Oxidation to Form Pyridine N-Oxides: Oxidation of the pyridine nitrogen, typically with an agent like meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding pyridine N-oxide. The N-oxide group alters the electronic distribution in the ring, increasing electron density at the C2 and C6 positions. rsc.org This modification makes these positions susceptible to attack by both electrophiles and nucleophiles under various conditions and is a common tactic for introducing functionality at the positions adjacent to the nitrogen atom. Given that the C2 position is already substituted, this strategy would primarily activate the C6 position for further reactions.
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental in establishing the connectivity and chemical environment of the atoms within the molecule. Due to the absence of published experimental spectra for 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine, the following assignments are based on established chemical shift theory and data from closely related structural analogs, such as 3-iodo-5-(trifluoromethyl)-2-pyridinylamine and other substituted cyanopyridines.
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The electron-withdrawing nature of the trifluoromethyl, cyano, and iodo substituents, along with the pyridine nitrogen, significantly deshields these protons, shifting them downfield.
The proton at the 4-position (H-4) is anticipated to appear as a doublet, influenced by its meta-relationship to the proton at the 6-position (H-6). Similarly, the H-6 proton signal is expected to be a doublet due to coupling with H-4. The coupling constant (J) for this meta-coupling (⁴JHH) is typically small, in the range of 2-3 Hz. The H-6 proton is expected to be further downfield than H-4 due to its proximity to the electronegative ring nitrogen.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~8.30 - 8.50 | d | ~2.5 |
| H-6 | ~8.80 - 9.00 | d | ~2.5 |
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The spectrum should display seven unique signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached functional groups. The carbon of the trifluoromethyl group (CF₃) will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbon atoms directly bonded to iodine (C-3), the cyano group (C-2), and the trifluoromethyl group (C-5) are expected to show significant shifts. The cyano carbon (C≡N) typically appears in the 115-120 ppm range.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C-2 | ~130 - 135 | s |
| C-3 | ~100 - 105 | s |
| C-4 | ~145 - 150 | q |
| C-5 | ~128 - 133 (q, J ≈ 35 Hz) | q |
| C-6 | ~152 - 157 | s |
| C≡N | ~115 - 118 | s |
| CF₃ | ~120 - 125 (q, J ≈ 275 Hz) | q |
¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, a single, sharp signal is expected, as all three fluorine atoms of the CF₃ group are chemically equivalent. Based on data from numerous trifluoromethylpyridine derivatives, this signal is predicted to appear in the range of -60 to -70 ppm relative to a CFCl₃ standard. rsc.orgwikipedia.org The absence of coupling indicates no other fluorine atoms are within close proximity.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CF₃ | -65.0 ± 5.0 | s |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy identifies the functional groups within the molecule through their characteristic absorption or scattering of infrared radiation. The IR and Raman spectra of this compound are expected to be dominated by strong bands corresponding to the cyano and trifluoromethyl groups, in addition to vibrations from the pyridine ring.
Cyano (C≡N) Stretch: A sharp, intense absorption band is characteristic of the nitrile group, typically appearing in the 2240–2210 cm⁻¹ region. nih.gov
C–F Stretches: The trifluoromethyl group gives rise to very strong, complex absorption bands in the 1350–1100 cm⁻¹ range due to symmetric and asymmetric stretching modes. acs.org
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring are expected in the 1600–1400 cm⁻¹ region.
C–H Bending: Out-of-plane C–H bending vibrations for the substituted aromatic ring typically appear between 900–700 cm⁻¹.
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| C≡N Stretch | 2240 - 2210 | Medium-Strong, Sharp |
| Aromatic C=C/C=N Stretch | 1600 - 1400 | Medium-Strong |
| C-F Asymmetric/Symmetric Stretch | 1350 - 1100 | Very Strong, Broad |
| Aromatic C-H Bending (out-of-plane) | 900 - 700 | Medium-Strong |
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, confirming its elemental composition. The theoretical monoisotopic mass of the molecular ion of this compound ([C₇H₂F₃IN₂]⁺) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. missouri.edu Experimental fragmentation data is not widely available, but cleavage of the C-I bond and loss of the CF₃ group would be expected fragmentation pathways under ionization.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₂F₃IN₂ |
| Calculated Monoisotopic Mass ([M]⁺) | 301.9215 u |
X-ray Crystallography for Solid-State Structure Elucidation (if applicable to related compounds)
While a crystal structure for this compound itself is not publicly available, analysis of related iodinated pyridine structures provides significant insight into its likely solid-state architecture. ju.edu.joacs.orgnih.govacs.org The most critical feature governing the crystal packing of such molecules is the halogen bond. ju.edu.jo
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and energetics of molecules like 2-cyano-3-iodo-5-(trifluoromethyl)pyridine. These calculations can provide insights into the molecule's stability, reactivity, and electronic properties.
The geometry of this compound would be optimized to find its lowest energy conformation. The presence of the bulky iodine atom and the trifluoromethyl group adjacent to the pyridine (B92270) ring will influence its planarity and bond angles. It is expected that the pyridine ring itself remains largely planar.
The electronic properties of the molecule are significantly influenced by its substituents. The cyano (-CN) and trifluoromethyl (-CF3) groups are strong electron-withdrawing groups, which will lower the energy of the molecular orbitals. The iodine atom, while being the least electronegative of the halogens, also contributes to the electronic landscape of the molecule.
A key aspect of the electronic structure is the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is likely to be localized on the pyridine ring and the iodine atom, while the LUMO is expected to be distributed over the pyridine ring and the electron-withdrawing cyano and trifluoromethyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
The molecular electrostatic potential (MEP) surface is another valuable tool for understanding the electronic distribution. The MEP would likely show regions of negative potential around the nitrogen atom of the pyridine ring and the cyano group, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atom attached to the iodine, highlighting potential sites for nucleophilic attack.
| Calculated Property | Predicted Value/Characteristic | Significance |
| Optimized Geometry | Largely planar pyridine ring | Influences crystal packing and intermolecular interactions. |
| HOMO Energy | Relatively low | Indicates resistance to oxidation. |
| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Relatively small | Suggests moderate to high reactivity. |
| MEP Negative Regions | Pyridine N, Cyano N | Potential sites for electrophilic attack or hydrogen bonding. |
| MEP Positive Regions | C-I carbon, Ring H | Likely sites for nucleophilic attack. |
Mechanistic Insights into Reaction Pathways via Computational Modeling
A particularly relevant reaction for this molecule is nucleophilic aromatic substitution (SNAr), where the iodine atom acts as a leaving group. Computational studies can model the attack of a nucleophile at the C3 position, leading to the displacement of the iodide. DFT calculations can be used to locate the transition state for this process and determine the activation energy. The calculated activation energy provides a quantitative measure of the reaction rate.
The presence of the electron-withdrawing cyano and trifluoromethyl groups is expected to facilitate the SNAr reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Computational models can quantify this stabilization effect.
Furthermore, computational studies can explore the possibility of alternative reaction pathways, such as those involving metal catalysis. For instance, in palladium-catalyzed cross-coupling reactions, DFT can be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, providing insights into the role of the catalyst and ligands.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound is primarily associated with the rotation of the trifluoromethyl group. While the pyridine ring is rigid, the C-CF3 bond allows for rotational freedom. Conformational analysis can be performed by systematically rotating this bond and calculating the energy at each step. This would likely reveal a low energy barrier to rotation, suggesting that the trifluoromethyl group is relatively free to rotate at room temperature.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms under a given set of conditions (e.g., in a solvent or in the solid state), MD can reveal information about the molecule's conformational dynamics, intermolecular interactions, and solvation properties. nih.gov
In an MD simulation of this compound in a solvent, one could observe how the solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity. Such simulations are particularly useful for understanding how the molecule might interact with a biological target, such as an enzyme's active site.
Prediction of Spectroscopic Parameters and Reactivity Trends
Computational chemistry can accurately predict various spectroscopic parameters for this compound, which can aid in its experimental characterization.
NMR Spectroscopy: DFT calculations can predict the 1H, 13C, and 19F NMR chemical shifts. nih.govprinceton.edu These predictions are valuable for assigning the peaks in an experimental spectrum and confirming the structure of the molecule. The predicted chemical shifts would reflect the electronic environment of each nucleus, influenced by the various substituents.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated, allowing for the prediction of the IR spectrum. This can help in identifying the characteristic vibrational modes of the molecule, such as the C≡N stretch of the cyano group and the C-F stretches of the trifluoromethyl group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This provides information about the molecule's chromophores and its color.
Beyond spectroscopy, computational methods can predict reactivity trends. By calculating various reactivity descriptors, such as the Fukui functions or the dual descriptor, it is possible to identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attack. For this compound, these calculations would likely confirm that the carbon atom attached to the iodine is the most susceptible to nucleophilic attack.
| Spectroscopic Technique | Predicted Parameter | Information Gained |
| 1H NMR | Chemical shifts, coupling constants | Electronic environment of hydrogen atoms. |
| 13C NMR | Chemical shifts | Carbon skeleton and electronic environment of carbon atoms. |
| 19F NMR | Chemical shifts | Electronic environment of fluorine atoms. |
| IR Spectroscopy | Vibrational frequencies | Presence of functional groups (e.g., -CN, -CF3). |
| UV-Vis Spectroscopy | Absorption maxima (λmax) | Electronic transitions and conjugation. |
Study of Regioselectivity Origins in Chemical Transformations
The substitution pattern of this compound presents interesting questions of regioselectivity in its chemical transformations. Computational studies are invaluable for understanding the origins of this selectivity.
In nucleophilic aromatic substitution reactions, while the C3 position bearing the iodo leaving group is the primary site of reaction, the possibility of attack at other positions on the pyridine ring can be investigated computationally. By calculating the activation energies for nucleophilic attack at all possible sites, the preferred reaction pathway can be determined. The regioselectivity will be governed by the electronic effects of the substituents, which activate certain positions towards nucleophilic attack while deactivating others. The strong electron-withdrawing nature of the cyano and trifluoromethyl groups is expected to strongly favor substitution at the positions ortho and para to them.
For reactions involving electrophilic attack, such as nitration or halogenation, computational modeling can predict the most likely site of substitution. The electron-deficient nature of the pyridine ring in this molecule would likely make electrophilic substitution challenging, but computational analysis of the electron density and the stability of the resulting intermediates can pinpoint the least disfavored position for attack.
Research Applications and Strategic Utility in Chemical Synthesis
Applications as a Versatile Synthetic Intermediate in Medicinal Chemistry Research
The structural attributes of 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine make it an invaluable tool for medicinal chemists in the quest for novel therapeutic agents. Its reactivity allows for the systematic modification of the pyridine (B92270) core, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
Precursor for Novel Pharmaceutical Candidates
This trifluoromethylated pyridine derivative serves as a key starting material for the synthesis of a diverse range of pharmaceutical candidates. The iodo group at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of various aryl, heteroaryl, and alkynyl groups, which are prevalent in many drug scaffolds.
For instance, the Suzuki-Miyaura coupling of this compound with various boronic acids can generate a library of 3-aryl-2-cyano-5-(trifluoromethyl)pyridines. These structures are of significant interest as they form the core of many kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The cyano group can be further elaborated, for example, by hydrolysis to a carboxylic acid or reduction to an amine, providing additional points of diversification.
| Coupling Partner | Resulting Scaffold | Potential Therapeutic Area |
| Phenylboronic acid | 2-Cyano-3-phenyl-5-(trifluoromethyl)pyridine | Oncology, Inflammation |
| Thiophene-2-boronic acid | 2-Cyano-3-(thiophen-2-yl)-5-(trifluoromethyl)pyridine | Infectious Diseases |
| Pyrazole-4-boronic acid | 2-Cyano-3-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine | Kinase Inhibition |
Building Block for Bioactive Heterocyclic Systems
Beyond its use as a precursor for direct functionalization, this compound is a critical building block for the construction of more complex, fused heterocyclic systems. The combination of the cyano and iodo groups can be exploited in cyclization reactions to form bicyclic and tricyclic structures that often exhibit potent biological activity.
One notable application is in the synthesis of substituted quinolines and other nitrogen-containing fused rings. For example, through a sequence involving a Sonogashira coupling followed by an intramolecular cyclization, the pyridine ring can be annulated to form novel heterocyclic frameworks. These scaffolds are often found in compounds targeting a wide range of diseases, from neurodegenerative disorders to viral infections. The trifluoromethyl group in these systems can significantly influence their pharmacological properties.
Role in Agrochemical Research and Development
The trifluoromethylpyridine moiety is a well-established pharmacophore in the agrochemical industry, and this compound plays a crucial role in the development of new and effective crop protection agents. nih.govresearchoutreach.orgnih.govacs.orgjst.go.jpresearchgate.net
Intermediate for Advanced Crop Protection Agents
The reactivity of the iodo group in this compound allows for its use as a key intermediate in the synthesis of a variety of pesticides, including herbicides, fungicides, and insecticides. nih.govresearchoutreach.orgnih.govacs.orgjst.go.jpresearchgate.net Cross-coupling reactions are again a primary tool, enabling the attachment of other molecular fragments that are essential for the desired biological activity.
For example, the synthesis of certain advanced herbicides involves the coupling of the this compound core with other aromatic or heterocyclic systems. The resulting molecules can act as potent inhibitors of essential plant enzymes, leading to effective weed control.
| Reaction Type | Coupled Fragment | Class of Agrochemical |
| Suzuki Coupling | Substituted Phenyl | Herbicide |
| Heck Coupling | Olefinic Substrate | Fungicide Precursor |
| Buchwald-Hartwig Amination | Arylamine | Insecticide |
Synthesis of Fungicidal and Herbicidal Scaffolds
The trifluoromethyl group is known to enhance the efficacy of many fungicides and herbicides. researchoutreach.orgacs.org this compound provides a reliable route to incorporate this beneficial group into novel agrochemical scaffolds. The cyano group can also be a key feature for biological activity or can be transformed into other functional groups to fine-tune the properties of the final product.
Research in this area has shown that the introduction of different substituents at the 3-position of the pyridine ring, facilitated by the iodo leaving group, can lead to the discovery of compounds with improved potency, broader spectrum of activity, and better crop safety profiles.
Contributions to Materials Science Research
While the primary applications of this compound are in the life sciences, its unique electronic properties also make it a valuable building block in materials science. The combination of an electron-withdrawing trifluoromethyl group and a cyano group on an aromatic pyridine ring can lead to materials with interesting photophysical and electronic characteristics.
The iodo-substituent allows for the incorporation of this pyridine unit into larger conjugated systems through cross-coupling reactions. These extended π-systems are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group can enhance the electron-transporting properties and improve the stability of these materials. While this area of research is less developed compared to its applications in medicinal and agrochemical chemistry, the potential for this compound to contribute to the development of novel organic materials is significant.
Monomer or Intermediate for Specialty Polymers and Functional Materials
The compound this compound is a promising candidate for the synthesis of specialty polymers and functional materials due to its unique combination of reactive sites and the inherent properties of the fluorinated pyridine ring. The trifluoromethyl group enhances the thermal stability, chemical resistance, and hydrophobicity of the resulting polymer chains.
The primary utility of this molecule in polymerization lies in the reactivity of the C-I bond. The iodo group at the 3-position of the pyridine ring is an excellent leaving group and a versatile handle for transition-metal-catalyzed cross-coupling reactions. This enables its use in polycondensation reactions to form π-conjugated polymers, which are essential for applications in organic electronics and optoelectronics. nih.gov Polymerization methods such as Suzuki, Stille, and Hiyama couplings can utilize the iodopyridine moiety to construct polymer backbones with precisely controlled structures. mdpi.com For instance, coupling with bifunctional boronic esters or organostannanes can yield well-defined, regioregular polymers whose properties are tuned by the trifluoromethylpyridine unit. nih.govresearchgate.net
The cyano group also offers a route for polymer modification or polymerization. It can undergo cycloaddition reactions or be chemically transformed post-polymerization to introduce other functional groups, allowing for the fine-tuning of the material's properties. The combination of these features allows for the creation of polymers with high thermal stability, low dielectric constants, and specific optical properties, making them suitable for advanced electronic applications.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactive Site | Co-monomer Example | Resulting Polymer Class | Potential Applications |
| Suzuki Coupling | C-I bond | Aryl-diboronic acid/ester | Poly(hetero)arylenes | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |
| Stille Coupling | C-I bond | Distannyl-thiophene | Poly(hetero)arylenes | Organic Field-Effect Transistors (OFETs), Sensors |
| Hiyama Coupling | C-I bond | Bis(trialkoxysilyl)arene | Poly(hetero)arylenes | High-performance plastics, Electronic components |
| Sonogashira Coupling | C-I bond | Diethynyl-benzene | Poly(arylene ethynylene)s | Conducting polymers, Molecular wires |
Components for Advanced Coatings and Adhesives
The incorporation of fluorine into polymers is a well-established strategy for creating high-performance coatings and adhesives with enhanced durability and specialized surface properties. sigmaaldrich.com The this compound molecule can be integrated into coating or adhesive formulations, either as a monomeric unit within a polymer backbone or as an additive that modifies the bulk and surface characteristics.
The presence of the -CF3 group is particularly advantageous for these applications. It can significantly lower the surface energy of the material, leading to coatings that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). This is critical for developing self-cleaning, anti-fouling, and anti-graffiti surfaces. Furthermore, the high electronegativity and strength of the C-F bond contribute to exceptional chemical inertness and resistance to UV degradation, extending the service life of the coating.
When used as an intermediate, this compound can be used to synthesize fluorinated acrylic or epoxy monomers, which are then polymerized to form the base resin for coatings and adhesives. The reactive iodo and cyano groups provide synthetic handles to covalently bond the fluorinated pyridine moiety to the polymer network, ensuring its permanent integration and preventing leaching, which can be a problem with simple additives.
Table 2: Property Enhancements in Coatings and Adhesives
| Property | Contributing Functional Group | Mechanism of Action |
| Hydrophobicity/Oleophobicity | Trifluoromethyl (-CF3) | Lowers surface energy, reducing the wettability of the surface by water and oils. |
| Chemical Resistance | Trifluoromethyl (-CF3), Pyridine Ring | Strong C-F bonds and stable aromatic ring resist degradation from chemicals and solvents. |
| UV Stability | Trifluoromethyl (-CF3) | C-F bonds are not readily cleaved by UV radiation, preventing polymer degradation. |
| Adhesion Promotion | Cyano (-CN), Pyridine Nitrogen | Polar groups can interact with substrates, improving adhesion characteristics. |
| Thermal Stability | Trifluoromethyl (-CF3), Aromatic Core | High bond energies contribute to resistance to thermal decomposition. |
Development of Novel Fluorinated Building Blocks for Organic Synthesis
Perhaps the most significant utility of this compound is its role as a versatile platform for the synthesis of other complex, high-value fluorinated building blocks. nih.govbeilstein-journals.org Each functional group on the molecule can be selectively manipulated to introduce new functionalities, making it a powerful tool in medicinal chemistry, agrochemical discovery, and materials science. nih.govresearchgate.net
The iodo group is the most synthetically versatile position. As an excellent participant in palladium-catalyzed cross-coupling reactions, it allows for the straightforward introduction of a wide array of substituents. chempanda.com For example, Suzuki coupling can introduce aryl or heteroaryl groups, Sonogashira coupling can install alkyne moieties, Buchwald-Hartwig amination can form C-N bonds, and Heck coupling can append vinyl groups. This reactivity allows chemists to rapidly generate libraries of diverse compounds from a single, advanced intermediate.
The cyano group is also a valuable functional handle. It can be:
Hydrolyzed to form a carboxylic acid, which can then be converted to esters, amides, or other derivatives.
Reduced to form an aminomethyl group, introducing a basic side chain.
Used as a precursor for the construction of other heterocyclic rings, such as tetrazoles or triazines. researchgate.net
The trifluoromethyl group and the pyridine ring are typically stable scaffolds that are carried through these transformations, imparting their desirable electronic and physicochemical properties to the final products. mdpi.com The strategic combination of these features makes this compound a key intermediate for accessing novel chemical space in the ongoing search for new bioactive molecules and functional materials.
Table 3: Synthetic Transformations of this compound
| Reagent/Catalyst | Reaction Type | Functional Group Targeted | Product Functional Group |
| Arylboronic Acid, Pd catalyst | Suzuki Coupling | Iodo (-I) | Aryl |
| Terminal Alkyne, Pd/Cu catalyst | Sonogashira Coupling | Iodo (-I) | Alkynyl |
| Amine, Pd catalyst | Buchwald-Hartwig Amination | Iodo (-I) | Amino |
| H2O, Acid/Base | Hydrolysis | Cyano (-CN) | Carboxylic Acid (-COOH) |
| H2, Raney Ni or LiAlH4 | Reduction | Cyano (-CN) | Aminomethyl (-CH2NH2) |
| Sodium Azide (B81097) (NaN3) | Cycloaddition | Cyano (-CN) | Tetrazolyl |
Q & A
Q. What are the recommended synthetic routes for 2-cyano-3-iodo-5-(trifluoromethyl)pyridine, and what factors influence reaction yields?
- Methodological Answer: The synthesis typically involves sequential halogenation and cyanation steps. A plausible route starts with 3-chloro-5-(trifluoromethyl)pyridine, where the chlorine atom is substituted with iodine via iodination using iodine monochloride (ICl) in acetonitrile at 60–80°C . Subsequent cyanation at the 2-position can be achieved using copper cyanide (CuCN) in DMF under reflux, leveraging the reactivity of the pyridine ring toward nucleophilic substitution . Key factors affecting yield include reagent stoichiometry (e.g., 1.2–1.5 equivalents of ICl for complete substitution), reaction time (8–12 hours for iodination), and temperature control to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
(CDCl) should show a singlet for the trifluoromethyl group ( ~3.5 ppm) and aromatic protons ( 8.2–8.6 ppm). The absence of residual solvent peaks confirms purity.
will display a characteristic triplet for the -CF group ( ~-63 ppm). - Mass Spectrometry (MS):
High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 343.90 (CHFIN). - Infrared (IR) Spectroscopy:
A sharp peak at ~2230 cm confirms the C≡N stretch .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer:
- Deiodination: Competing reduction of the iodine substituent can occur under prolonged heating. Use anhydrous conditions and inert atmospheres (N/Ar) to suppress this.
- Cyano Group Hydrolysis: The nitrile group may hydrolyze to carboxylic acid in aqueous conditions. Avoid protic solvents during cyanation; use DMF or DMSO instead.
- Regioselectivity Issues: Ensure precise temperature control during iodination to prevent multiple substitutions. Monitoring via TLC (R ~0.4 in 7:3 hexane/EtOAc) helps track progress .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl and cyano groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: The electron-withdrawing trifluoromethyl (-CF) and cyano (-CN) groups activate the pyridine ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. In Suzuki-Miyaura coupling, the iodine atom acts as a leaving group, with Pd(PPh) (2–5 mol%) and aryl boronic acids (1.5 equivalents) in THF/HO (3:1) at 80°C yielding biaryl derivatives. The -CF group stabilizes the transition state via inductive effects, accelerating coupling rates by ~30% compared to non-fluorinated analogs .
Q. What strategies optimize regioselective functionalization at the 2- and 3-positions of the pyridine ring?
- Methodological Answer:
- Directed Metalation: Use strong bases like LDA (lithium diisopropylamide) at -78°C to deprotonate the 4-position, enabling directed cyanation at the 2-position.
- Protecting Groups: Temporarily protect the cyano group with a silylating agent (e.g., TMSCl) to direct iodination to the 3-position. Subsequent deprotection restores the nitrile functionality .
- Computational Guidance: DFT calculations (B3LYP/6-31G*) predict charge distribution, identifying the 3-position as more electrophilic due to the -CF group’s meta-directing effect .
Q. How can contradictions in reported biological activity data for analogs be resolved?
- Methodological Answer: Discrepancies often arise from impurities or stereochemical variations. For example, 2-amino-3-chloro-5-(trifluoromethyl)pyridine shows antitumor activity (IC = 12 μM) in some studies but not others. Resolution involves:
- Reproducibility Checks: Validate assays using standardized cell lines (e.g., HeLa or MCF-7) and purity >98% (HPLC).
- Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., hydrolyzed nitriles) that may interfere with activity.
- Docking Studies: Molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase) clarifies structure-activity relationships .
Q. What advanced applications exist for this compound in materials science?
- Methodological Answer:
- Coordination Polymers: React with AgNO in acetonitrile to form luminescent Ag(I) complexes (λ = 450 nm) for OLEDs.
- Liquid Crystals: Incorporate into mesogenic structures via Sonogashira coupling with alkynes, achieving nematic phases at 120–150°C.
- Photocatalysts: Functionalize with Ru(bpy) derivatives for visible-light-driven H evolution (TON > 500) .
Notes
- Abbreviations: Use full chemical names (e.g., "trifluoromethyl" instead of -CF).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
